5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid
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Overview
Description
5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrazines This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyrazine ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the chlorination of 3-aminopyrazine-2-carboxylate, followed by bromination and subsequent functional group transformations . The reaction conditions often involve the use of reagents such as bromine and chlorinating agents under controlled temperatures and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For instance, a process might include steps like chlorination, diazotization, bromination, ester hydrolysis, and carboxyl rearrangement . These methods are designed to be cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
2-Amino-6-chloropyrazine: Shares the pyrazine ring with amino and chloro substituents but lacks the bromo group.
5-Amino-3-bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness: 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid is unique due to the combination of its substituents and the presence of the carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H3BrClN3O2 |
---|---|
Molecular Weight |
252.45 g/mol |
IUPAC Name |
5-amino-3-bromo-6-chloropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1(5(11)12)9-3(7)4(8)10-2/h(H2,8,10)(H,11,12) |
InChI Key |
JKNNBRIEKGNNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)Br)C(=O)O |
Origin of Product |
United States |
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